Product packaging for [4-(2-Furyl)phenyl]methanol(Cat. No.:CAS No. 17920-85-3)

[4-(2-Furyl)phenyl]methanol

Cat. No.: B101486
CAS No.: 17920-85-3
M. Wt: 174.2 g/mol
InChI Key: IKZLKNNNCKXCKP-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) and Phenyl Methanol (B129727) Chemistry

The furan ring in [4-(2-Furyl)phenyl]methanol is an electron-rich aromatic heterocycle. ijabbr.com This electron-rich nature allows it to participate in various electrical interactions and electrophilic substitution reactions. ijabbr.compharmaguideline.com Furan and its derivatives are known to be important scaffolds in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. ijabbr.compharmaguideline.comnih.gov The furan moiety can be readily functionalized, allowing for the synthesis of a wide array of derivatives. ijabbr.com

The phenylmethanol portion of the molecule also contributes significantly to its chemical character. Phenylmethanol and its derivatives are versatile intermediates in organic synthesis. smolecule.com The hydroxyl group can undergo reactions such as oxidation, reduction, and nucleophilic substitution, providing a handle for further molecular modifications. evitachem.com The aromatic phenyl ring can also be functionalized through electrophilic aromatic substitution. smolecule.com

Significance of the Furyl-Phenyl-Methanol Scaffold in Organic Synthesis

The furyl-phenyl-methanol scaffold serves as a valuable building block in the synthesis of more complex molecules. The combination of the furan and phenyl rings creates a biaryl system, a structural motif present in many pharmaceutically active compounds and materials with interesting electronic and optical properties. smolecule.comevitachem.comiucr.org The methanol group provides a reactive site for further elaboration of the molecular structure.

Historical Overview of Research on Analogous Structures

Research into biaryl compounds, which include structures analogous to this compound, has a long history. Early research focused on understanding the unique conformational properties of these molecules, particularly the restricted rotation around the biaryl bond that can lead to atropisomerism. researchgate.net

More recently, research has expanded to explore the applications of biaryl scaffolds in various fields. In medicinal chemistry, biaryl ethers have been investigated as potent and selective inhibitors of enzymes like PDE10A. rcsb.org In materials science, biaryl structures are of interest for their potential use in the development of polymers and organic light-emitting diodes. smolecule.com The synthesis of biaryl compounds has been advanced by the development of cross-coupling reactions, such as the Suzuki and Sonogashira reactions. smolecule.com

The study of analogous structures where the furan or phenyl rings are substituted with different functional groups has provided valuable insights into structure-activity relationships. For example, the introduction of different substituents can modulate the biological activity or physical properties of the resulting compounds. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀O₂ chemsrc.comacmec.com.cn
Molecular Weight 174.196 g/mol chemsrc.com
Melting Point 85-86.5 °C chemsrc.comacmec.com.cnlookchem.com
Boiling Point 309.8 °C at 760 mmHg chemsrc.comlookchem.com
Density 1.151 g/cm³ chemsrc.com
Flash Point 141.1 °C chemsrc.com
Vapor Pressure 0.00027 mmHg at 25°C lookchem.com
Refractive Index 1.569 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B101486 [4-(2-Furyl)phenyl]methanol CAS No. 17920-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(furan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZLKNNNCKXCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428729
Record name [4-(2-Furyl)phenyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17920-85-3
Record name 4-(2-Furanyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17920-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Furyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 4 2 Furyl Phenyl Methanol

Recent Advances in Carbon-Carbon Bond Formation Strategies for the [4-(2-Furyl)phenyl]methanol Scaffold

The crucial step in constructing the scaffold of this compound is the formation of the aryl-heteroaryl bond. Modern organic synthesis offers several powerful methods to achieve this connection.

Grignard reactions represent a classic and effective method for creating carbon-carbon bonds. cerritos.edu The synthesis of aryl-heteroaryl methanols can be readily achieved by reacting a Grignard reagent with a suitable carbonyl compound. orgsyn.org In the context of this compound, two primary retrosynthetic pathways can be envisioned:

Pathway A: The reaction of a phenyl-based Grignard reagent with a furan-based aldehyde. Specifically, 4-(hydroxymethyl)phenylmagnesium bromide (or a protected version) could react with furan-2-carbaldehyde (furfural).

Pathway B: The reaction of a furan-based Grignard reagent with a phenyl-based aldehyde. This would involve 2-furylmagnesium bromide reacting with 4-(hydroxymethyl)benzaldehyde (B2643722) (or its protected form).

The Grignard reagent is typically formed by reacting an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mercer.edu The reaction's success hinges on strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents, including water. cerritos.edu A significant side reaction can be the formation of biphenyl, which is favored at higher concentrations of the aryl halide. libretexts.org This can be minimized by the slow addition of the halide to the magnesium suspension. mercer.edu

A typical laboratory-scale synthesis of a similar compound, furan-2-yl(phenyl)methanol, involves the slow addition of furfural (B47365) to a solution of phenylmagnesium bromide in THF at a low temperature (e.g., 5 °C). orgsyn.org After the reaction is complete, it is quenched with an aqueous acid solution, and the product is extracted and purified, often achieving high yields. orgsyn.org

Table 1: Illustrative Grignard Reaction for an Analogous Furan-Aryl Methanol (B129727)

Reactant 1Reactant 2SolventTypical YieldReference
Phenylmagnesium bromideFurfuralTHF94% orgsyn.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aryl and heteroaryl groups, and are widely used in academic and industrial laboratories. fishersci.ca Reactions such as the Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) couplings are particularly suitable for constructing the [4-(2-Furyl)phenyl] scaffold. fishersci.ca

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. fishersci.ca The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like PPh₃, or N-heterocyclic carbenes), and base is crucial for optimizing the reaction yield and scope. fishersci.caacs.org

For the synthesis of the this compound backbone, a Suzuki coupling could be employed:

Approach 1: Coupling of 2-furylboronic acid with a (4-bromophenyl)methanol or a protected derivative.

Approach 2: Coupling of (4-(hydroxymethyl)phenyl)boronic acid with 2-bromofuran.

These reactions are valued for their high functional group tolerance, often proceeding under relatively mild conditions. fishersci.ca Recent research has focused on developing highly active catalyst systems that allow for very low catalyst loadings (measured in mol % or even ppm), which is economically and environmentally beneficial. acs.org For instance, palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with various boronic acids has been shown to proceed efficiently, demonstrating the utility of this chemistry for functionalizing furan-related scaffolds. ysu.am

Table 2: Comparison of Palladium Catalysts in Cross-Coupling Reactions

Reaction TypePalladium SourceTypical LigandKey AdvantageReference
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄Phosphine-based (e.g., PPh₃)Commercially available reagents, mild conditions acs.org
StillePd(PPh₃)₄Phosphine-basedNeutral conditions, tolerant of many functional groups fishersci.ca
C-H ActivationPd(OAc)₂Various specialized ligandsAvoids pre-functionalization of one coupling partner mdpi.com

Reductive dehalogenation is a synthetic strategy used to remove halogen substituents from an aromatic ring. organic-chemistry.org This can be a crucial final step in a multi-step synthesis where a halogen was initially used as a directing group or as a handle for a cross-coupling reaction. organic-chemistry.org For example, if a bromo group at a different position on the phenyl ring was used to control regioselectivity during an earlier step, it could be removed in the final stage to yield the desired aryl alcohol derivative.

Catalytic hydrogenation is a common method, typically employing a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. organic-chemistry.org Bromides are generally reduced more readily than chlorides under these conditions. organic-chemistry.org Importantly, this method can be chemoselective, allowing for the removal of a bromo group in the presence of other functional groups like nitro, cyano, or carboxylic acids. organic-chemistry.org

Alternative, transition-metal-free methods have also been developed. These can involve using strong bases with a hydrogen source like an alcohol or aldehyde, or photoredox catalysis. organic-chemistry.org For instance, aryl halides can be reduced to the corresponding arenes using 2-propanol as both the reductant and solvent, with a base and a radical initiator. organic-chemistry.org Another approach involves using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to initiate the dehalogenation, which generates a carbanion that can then react with an electrophile, such as an aldehyde, to form an alcohol. mdpi.com

Chemo- and Regioselective Synthesis of this compound and its Precursors

Achieving high chemo- and regioselectivity is paramount in synthesizing complex molecules like this compound to avoid the formation of unwanted isomers and byproducts, thus simplifying purification and maximizing yield.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. In the context of a Suzuki coupling to form the target scaffold, the reaction must selectively occur between the C4 position of the phenyl ring and the C2 position of the furan (B31954) ring. This is achieved by precise placement of the reactive groups (e.g., the boronic acid and the halide) on the precursor molecules. For example, using 4-bromobenzyl alcohol and 2-furylboronic acid ensures the desired connectivity.

Chemoselectivity is the ability to react with one functional group in the presence of others. This is critical when handling bifunctional molecules like this compound and its precursors. For instance, if synthesizing the molecule via reduction of [4-(2-furyl)phenyl]carbaldehyde using a reagent like sodium borohydride (B1222165), the reaction must selectively reduce the aldehyde group without affecting the furan or phenyl rings. Similarly, during a Grignard reaction with a protected 4-formylphenylmagnesium bromide, the Grignard reagent must react with the furan precursor rather than with another molecule of itself. The development of synthetic methods that allow for such selective transformations under mild conditions is a continuous goal in organic chemistry. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org The application of its 12 principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods. nih.gov

Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries. nih.gov For example, shifting from stoichiometric reagents (like in a classic Grignard synthesis) to catalytic reactions (like a Pd-catalyzed coupling) improves atom economy and reduces waste. nih.govsemanticscholar.org The use of biomass-derived starting materials is another important aspect; furfural, a precursor to the furan moiety, can be derived from lignocellulosic biomass, making it a renewable feedstock. mdpi.comrsc.org

Two practical strategies for implementing green chemistry principles are the use of solvent-free reactions and microwave-assisted synthesis.

Solvent-free synthesis , also known as solid-state reaction, can significantly reduce environmental impact by eliminating the need for potentially toxic and volatile organic solvents. cmu.edu Reactions are often carried out by grinding reactants together, sometimes with a catalytic amount of a solid support.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. nih.gov This technique often leads to dramatic reductions in reaction times—from hours to minutes—compared to conventional heating methods. nih.govnanobioletters.com The rapid heating can also lead to higher yields and cleaner reactions with fewer byproducts. nih.gov Many standard organic reactions, including couplings and cyclizations, have been successfully adapted to microwave protocols. nih.govmdpi.com For the synthesis of this compound, a palladium-catalyzed coupling step could potentially be optimized under microwave irradiation to significantly shorten the synthesis time and improve energy efficiency. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrazolo-pyrimidinyl Scaffold

MethodReaction TimeTemperatureYieldReference
Conventional (Room Temp)16 hoursRoom Temp~65-70% nih.gov
Microwave-Assisted30 minutes120 °C65% nih.gov

Catalytic Approaches for Sustainable Production

The sustainable production of this compound is heavily reliant on the use of catalytic methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks where possible. A plausible and efficient synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the C-C bond between the furan and phenyl rings, followed by the reduction of a carbonyl group to the desired alcohol.

Suzuki-Miyaura Coupling for C-C Bond Formation:

The Suzuki-Mamiyaura coupling is a powerful and widely used method for the formation of C-C bonds. yonedalabs.comlibretexts.org In a potential synthesis of this compound, this would involve the reaction of a furan-2-boronic acid with a suitably substituted bromophenyl precursor. To enhance the sustainability of this process, several catalytic approaches can be considered:

Ligand-Free and Aqueous Conditions: Traditional Suzuki couplings often require phosphine (B1218219) ligands, which can be toxic and expensive. Modern sustainable protocols have been developed that proceed under ligand-free conditions or in aqueous media. rsc.org The use of water as a solvent is particularly attractive from a green chemistry perspective.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, leading to reduced energy consumption and often improved yields by minimizing the formation of side products. mdpi.com

Use of Earth-Abundant Metal Catalysts: While palladium is highly effective, its cost and limited availability are concerns. Research into the use of more earth-abundant metals like copper and nickel for cross-coupling reactions is an active area of sustainable catalysis. rsc.orgnih.gov

A proposed sustainable catalytic synthesis of a precursor to this compound is outlined below:

Reactant 1Reactant 2Catalyst SystemSolventConditionsProductSustainability Aspect
Furan-2-boronic acid4-BromobenzaldehydePd/C (heterogeneous)Water/Ethanol (B145695)Microwave, Base (e.g., K2CO3)4-(2-Furyl)benzaldehyde (B1333208)Recyclable catalyst, green solvent, energy efficiency.

Catalytic Reduction to the Alcohol:

Once the 4-(2-furyl)benzaldehyde precursor is synthesized, the final step is the reduction of the aldehyde to the primary alcohol. For a sustainable process, catalytic hydrogenation is the preferred method over stoichiometric reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which have poor atom economy.

Catalytic Hydrogenation: This method uses molecular hydrogen (H2) as the reductant and a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The only byproduct is water (if any), leading to a very clean and atom-economical transformation.

ReactantCatalystReductantSolventProductSustainability Aspect
4-(2-Furyl)benzaldehydePd/CH2 gasEthanolThis compoundHigh atom economy, clean reaction, recyclable catalyst.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.org The goal is to design synthetic routes that maximize the incorporation of starting materials into the final product, thus minimizing waste.

Analysis of a Plausible Synthetic Route:

Let's analyze the atom economy of the two-step synthesis proposed above:

Step 1: Suzuki-Miyaura Coupling

Reaction: C4H3O(B(OH)2) + BrC7H5O + Base → C11H8O2 + Salts + H2O

Desired Product: 4-(2-Furyl)benzaldehyde (C11H8O2, Molar Mass: 172.18 g/mol )

Reactants (example): Furan-2-boronic acid (C4H5BO3, 111.9 g/mol ), 4-Bromobenzaldehyde (C7H5BrO, 185.02 g/mol ), and a base like sodium carbonate (Na2CO3, 105.99 g/mol ).

Byproducts: NaBr, boric acid, CO2, H2O.

The atom economy for this step is significantly less than 100% due to the formation of inorganic salts as byproducts. However, strategies to minimize waste in palladium-catalyzed cross-coupling reactions include:

Catalyst Recycling: As mentioned, using heterogeneous catalysts allows for their recovery and reuse, preventing palladium waste. nih.gov

Solvent Recovery: Utilizing greener solvents that can be easily recovered and reused, such as acetonitrile/water azeotropes, can significantly reduce solvent waste. acs.org

Base Selection: Choosing a base that produces environmentally benign byproducts is crucial. For instance, using potassium carbonate (K2CO3) is generally preferred over stronger, more hazardous bases.

Step 2: Catalytic Hydrogenation

Reaction: C11H8O2 + H2 → C11H10O2

Desired Product: this compound (C11H10O2, Molar Mass: 174.19 g/mol )

Reactants: 4-(2-Furyl)benzaldehyde (C11H8O2, 172.18 g/mol ), Hydrogen (H2, 2.02 g/mol ).

This catalytic reduction is an addition reaction, and as such, it has a theoretical atom economy of 100%, as all atoms of the reactants are incorporated into the final product. This highlights the importance of choosing reaction types with high intrinsic atom economy.

Stereoselective Synthesis of Chiral this compound Derivatives

This compound is a chiral molecule, and the synthesis of its individual enantiomers is often crucial for applications in pharmaceuticals and materials science, as different enantiomers can exhibit distinct biological activities or physical properties. The most common and effective method for the stereoselective synthesis of such chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 4-(2-furoyl)benzophenone.

Catalytic Asymmetric Reduction:

Asymmetric reduction of ketones can be achieved using chiral catalysts that facilitate the transfer of a hydride from a reducing agent to one of the two faces of the carbonyl group with high selectivity.

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones. organic-chemistry.orgnih.govinsuf.org It employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (e.g., BH3·THF). The stereochemical outcome is highly predictable based on the chirality of the catalyst used.

Transition Metal Catalysts: Chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective for asymmetric hydrogenation and asymmetric transfer hydrogenation. wikipedia.orgresearchgate.netnih.gov

Asymmetric Hydrogenation: This uses molecular hydrogen as the reductant in the presence of a chiral transition metal complex, such as those containing BINAP or other chiral phosphine ligands. nih.gov

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst, for example, a Ru(II) complex with a chiral diamine ligand. mdpi.com

The choice of catalyst and reaction conditions can be tuned to achieve high enantiomeric excess (ee) for the desired enantiomer of this compound.

Illustrative Data on Asymmetric Ketone Reduction:

Ketone SubstrateCatalyst SystemReductantEnantiomeric Excess (ee)Reference Context
Acetophenone(S)-TolBINAP/(S,S)-DPEN–Ru(II)H2>99%Asymmetric Hydrogenation nih.gov
α-TetraloneChiral lactam alcohol-derived oxazaborolidineBH3·THF85%CBS Reduction nih.gov
Various aryl ketonesRu(II) arene with chiral TsDPEN ligandIsopropanolup to 99%Asymmetric Transfer Hydrogenation mdpi.com

These examples underscore the power of catalytic asymmetric reduction to access enantiomerically pure chiral alcohols, a methodology that is directly applicable to the stereoselective synthesis of this compound derivatives.

Iii. Chemical Transformations and Mechanistic Investigations of 4 2 Furyl Phenyl Methanol

Reactivity Studies of the Hydroxyl Group

The hydroxyl group in [4-(2-Furyl)phenyl]methanol, being a primary alcohol, undergoes a range of characteristic reactions, including esterification, etherification, oxidation, and reduction.

Esterification: The synthesis of esters from alcohols and carboxylic acids is a fundamental organic transformation. In the case of this compound, this can be achieved through various catalytic methods. For instance, a 2,2'-biphenol-derived phosphoric acid catalyst can promote dehydrative esterification in toluene (B28343) at elevated temperatures, obviating the need for water removal. organic-chemistry.org Another approach involves the use of surfactant-type Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) to facilitate selective esterification in an aqueous medium. organic-chemistry.org Benzyne-mediated esterification provides a mild alternative, proceeding through the selective nucleophilic addition of a carboxylic acid to benzyne (B1209423) followed by transesterification. organic-chemistry.org Additionally, stable and readily available triflylpyridinium reagents can mediate the rapid synthesis of esters at ambient temperature. organic-chemistry.org The combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) or pyridine (B92270) also enables efficient esterification. organic-chemistry.org

Etherification: The hydroxyl group can also be converted to an ether. The etherification of furfuryl alcohol derivatives with alcohols can be catalyzed by various solid acids, such as ZSM-5. researchgate.net For example, the reaction of furfuryl alcohol with ethanol (B145695) in the presence of a ZSM-5 catalyst can yield 2-(ethoxymethyl)furan (B1219279) (EMF). researchgate.net The direct reductive etherification of furan (B31954) aldehydes with alcohols in a hydrogen atmosphere, often catalyzed by palladium on carbon (Pd/C), is another route to furfuryl ethers. researchgate.net

A summary of representative esterification and etherification reactions is presented in Table 1.

Table 1: Examples of Esterification and Etherification Reactions

Reaction Type Reactants Catalyst/Reagent Product Type Ref.
Dehydrative Esterification Carboxylic Acid, Alcohol 2,2'-Biphenol-derived phosphoric acid Ester organic-chemistry.org
Aqueous Esterification Carboxylic Acid, Alcohol p-Dodecylbenzenesulfonic acid (DBSA) Ester organic-chemistry.org
Benzyne-mediated Esterification Carboxylic Acid, Alcohol Benzyne precursor Ester organic-chemistry.org
Rapid Esterification Carboxylic Acid, Alcohol Triflylpyridinium reagent Ester organic-chemistry.org
Etherification Furfuryl Alcohol, Alcohol ZSM-5 Furfuryl Ether researchgate.net
Reductive Etherification Furan Aldehyde, Alcohol Pd/C, H₂ Furfuryl Ether researchgate.net

Oxidation: The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent employed. smolecule.comsmolecule.com Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid. smolecule.comresearchgate.net For example, phenylmethanol can be oxidized to phenyl carboxylic acid using permanganate. researchgate.net

Reduction: While the hydroxyl group itself is not typically reduced, the benzylic position can influence the reactivity of the entire molecule. The reduction of related furan-containing compounds has been studied. For instance, in the catalytic transfer hydrogenation of furfural (B47365) to furfuryl alcohol, single-atom iron catalysts have shown high activity. nih.gov The reduction of the furan ring itself is a more common transformation and is discussed in the following section.

Reactions Involving the Furan Ring

The furan ring in this compound is an electron-rich aromatic system that can participate in a variety of reactions, including hydrogenation, cycloadditions, and ring-opening.

Hydrogenation: The saturation of the furan ring is a key transformation, often employed to improve the stability and fuel properties of furan-derived compounds. Catalytic hydrogenation of the furan ring in the presence of catalysts like Raney Nickel, platinum, or palladium typically leads to the formation of the corresponding tetrahydrofuran (B95107) derivative. rsc.org For instance, alkyl- and phenyl(2-furyl)carbinols can be hydrogenated to their tetrahydrofuran counterparts using Raney-Ni at elevated temperatures and pressures. rsc.org The hydrogenation of furan rings can sometimes be accompanied by hydrogenolysis of the C-O bonds, particularly under harsh conditions. rsc.org The chemoselectivity of hydrogenation can be influenced by substituents on the furan ring; for example, carbonyl conjugation can decrease the rate of furan ring hydrogenation. conicet.gov.ar

Hydrodeoxygenation (HDO): HDO is a crucial process for converting biomass-derived oxygenates into hydrocarbons. For furan-containing molecules, this involves the removal of the oxygen atom from the furan ring, which can occur through hydrogenolysis of the C-O bonds. mdpi.comresearchgate.net This process often proceeds through a series of hydrogenation and dehydration steps. mdpi.com Platinum-based catalysts are frequently studied for HDO reactions, though they can be expensive. mdpi.com Rhenium-based catalysts have also shown activity for the hydrogenation and rearrangement of furan derivatives. mdpi.com The HDO of furylmethanes can be facilitated by a strong Lewis acidic promoter, which aids in the ring-opening of the initially formed tetrahydrofuran ring. researchgate.net

A summary of catalysts and conditions for furan ring hydrogenation and HDO is provided in Table 2.

Table 2: Catalytic Systems for Furan Ring Hydrogenation and HDO

Reaction Catalyst Conditions Key Observations Ref.
Hydrogenation Raney-Ni 60-80 °C, 80 atm H₂ Rapid hydrogenation to tetrahydrofuran derivatives. rsc.org
Hydrogenation Pt/C, Pd/C, Rh/C, Ru/C Moderate (e.g., 353 K, 0.55 MPa) Pt/C favors C-O hydrogenolysis, while others favor ring saturation. escholarship.org
HDO Pt/TiO₂ 200 °C, 50 bar H₂ Complex product mixture from successive hydrogenations and ring-opening. researchgate.net
HDO Re/G, ReOx/G 200–240 °C Active for hydrogenation and Piancatelli rearrangement. mdpi.com
HDO Pd/C with Hf(OTf)₄ Mild Promoter facilitates ring-opening of saturated ether. researchgate.net

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, and as a partner in [2+2] photocycloadditions like the Paternò-Büchi reaction.

[4+2] Cycloadditions: Furan and its derivatives can react with dienophiles, such as maleimides, to form cycloadducts. For example, 2-furaldehyde phenylhydrazone reacts with maleimides at the furan ring. oup.com

[2+2] Photocycloadditions (Paternò-Büchi Reaction): The photochemical reaction between an excited carbonyl compound and a furan derivative can yield an oxetane. researchgate.net The regio- and stereoselectivity of this reaction with 2-furylmethanol derivatives are highly dependent on the nature of the carbonyl compound and substituents on the furan ring. researchgate.netresearchgate.net With aromatic carbonyl compounds, the Paternò-Büchi reaction of 2-furylmethanols can exhibit high regio- and stereocontrol, which is often attributed to the formation of a hydrogen bond or a complex between the excited carbonyl and the hydroxyl group of the furylmethanol. researchgate.net This interaction directs the attack of the carbonyl to the same side as the hydroxyl group. researchgate.net However, with aliphatic carbonyl compounds, a lack of diastereoselectivity is often observed. researchgate.net The presence of a methyl group at the 5-position of the furan ring can also lead to a loss of regiocontrol. researchgate.net

The furan ring is susceptible to ring-opening under various conditions, particularly in the presence of acid. rsc.orgresearchgate.net This reactivity is a key consideration in the chemical processing of furan-based compounds.

Acid-Catalyzed Ring-Opening: Brønsted acids can catalyze the ring-opening of substituted furans. rsc.org The reaction typically proceeds through protonation of the furan ring, followed by nucleophilic attack, often by water or an alcohol. rsc.orgmdpi.com The substituents on the furan ring have a significant influence on its reactivity towards ring-opening. rsc.org For instance, the acid-catalyzed recyclization of certain diarylfurylmethanes can lead to the formation of isocoumarin (B1212949) derivatives, a process that involves the opening of one furan ring to form a diketone intermediate. researchgate.netresearchgate.net Similarly, acid-catalyzed treatment of N-[2-(5-alkyl-2-furyl)phenyl]-2-aminoacetamides can lead to the formation of pyrrolo[1,2-d] conicet.gov.armdpi.combenzodiazepines through a furan ring-opening/pyrrole ring-closure sequence. researchgate.net

Metal-Mediated Ring-Opening: Transition metal complexes can also mediate the ring-opening of furans. For example, an iron(II) complex has been shown to react with furan under photolytic conditions, leading to α-C–H activation and subsequent insertion of alkynes into the Fe–furyl bond, followed by ring-opening. osti.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The substitution patterns on the phenyl ring of this compound are governed by the electronic effects of the two existing substituents: the 2-furyl group and the hydroxymethyl group (-CH₂OH). Both groups are generally considered ortho-, para-directing activators for electrophilic aromatic substitution (EAS), although their activating strengths differ.

Electrophilic Aromatic Substitution (EAS)

The 2-furyl group, being a π-excessive heteroaromatic system, is a potent electron-donating group through resonance, thereby activating the attached phenyl ring towards electrophilic attack. The hydroxymethyl group is a weak activator. The combined influence of these two ortho-, para-directing groups strongly favors electrophilic substitution at the positions ortho to each substituent (positions 2', 3', 5', and 6' on the phenyl ring).

Given that the two substituents are para to each other, their directing effects are cooperative, reinforcing electron density at the positions ortho to each group. Therefore, electrophilic attack is predicted to occur predominantly at the positions ortho to the more strongly activating 2-furyl group (positions 3' and 5'). Steric hindrance from the adjacent substituents may influence the final product distribution.

Standard electrophilic substitution reactions are expected to proceed on the phenyl ring under appropriate conditions. While specific experimental data for this compound is not extensively documented, the expected outcomes can be predicted based on established principles of electrophilic aromatic substitution. savemyexams.commsu.edumasterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsTypical ElectrophilePredicted Major Product(s)
Nitration Conc. HNO₃, Conc. H₂SO₄NO₂⁺ (Nitronium ion)[4-(2-Furyl)-2-nitrophenyl]methanol
Halogenation Br₂, FeBr₃Br⁺[2-Bromo-4-(2-furyl)phenyl]methanol
Sulfonation Fuming H₂SO₄ (SO₃)HSO₃⁺ or SO₃4-(2-Furyl)-3-sulfophenyl]methanol
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺ (Carbocation)[4-(2-Furyl)-2-alkylphenyl]methanol
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)[2-Acyl-4-(2-furyl)phenyl]methanol

Note: The table reflects predicted products based on directing group effects. Actual yields and isomer distribution would require experimental verification.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not favored under standard conditions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. organic-chemistry.org The parent molecule lacks these features.

For SNAr to occur, this compound would first need to be modified, for instance, through the introduction of a nitro group via electrophilic substitution, followed by conversion of the alcohol to a better leaving group or introduction of a halide. In such a hypothetical derivative, like [2-Chloro-4-(2-furyl)-5-nitrophenyl]methanol, a nucleophile could potentially displace the chloride, facilitated by the stabilizing effect of the para-furan and ortho-nitro groups on the intermediate Meisenheimer complex.

Alternatively, under very harsh conditions using a strong base like sodium amide (NaNH₂), a nucleophilic substitution could proceed via an elimination-addition mechanism involving a highly reactive benzyne intermediate. However, this pathway is less common and requires extreme conditions.

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways is crucial for predicting reactivity and controlling reaction outcomes. This involves examining the transient species that form during the reaction.

The mechanisms of aromatic substitution reactions are characterized by distinct reactive intermediates.

Wheland Intermediate (Arenium Ion) in EAS : In the electrophilic substitution on the phenyl ring of this compound, the reaction proceeds via a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. msu.edu The attack of an electrophile (E⁺) on the phenyl ring disrupts the aromaticity, forming a sigma complex. The stability of this intermediate determines the reaction rate and regioselectivity. The positive charge in the Wheland intermediate is delocalized across the ring and can be further stabilized by the electron-donating 2-furyl and hydroxymethyl groups, especially when the attack is at the ortho or para positions relative to these groups. This stabilization lowers the activation energy for the formation of the ortho/para products compared to the meta product.

Meisenheimer Complex in SNAr : For a suitably activated derivative of this compound (e.g., containing nitro and halo substituents), the SNAr reaction would proceed through a Meisenheimer complex . organic-chemistry.org This intermediate is a negatively charged species formed by the addition of the nucleophile to the carbon atom bearing the leaving group. The negative charge is delocalized onto the electron-withdrawing groups, which is essential for its stability. The presence of the furan ring could also contribute to the delocalization of this charge.

Radical Intermediates : While less common for the reactions discussed here, radical intermediates can be involved in other transformations of this compound, particularly under photochemical conditions or in reactions involving single-electron transfer processes.

The transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the factors controlling the reaction rate.

Transition State in EAS : For electrophilic aromatic substitution, the rate-determining step is typically the formation of the Wheland intermediate. msu.edu The transition state leading to this intermediate resembles the structure of the intermediate itself, in accordance with the Hammond postulate. Therefore, factors that stabilize the Wheland intermediate, such as resonance and inductive effects from the 2-furyl and hydroxymethyl groups, also lower the energy of the transition state, accelerating the reaction. Computational studies on related aromatic systems often focus on calculating the energy barriers for the formation of different isomeric intermediates to predict product ratios.

Transition State in SNAr : In the addition-elimination SNAr mechanism, the first step—formation of the Meisenheimer complex—is usually rate-limiting. The transition state is characterized by the partial formation of the bond with the incoming nucleophile and significant negative charge buildup on the aromatic ring. For SNAr reactions that are not clearly stepwise, a concerted mechanism may be operative, where bond-forming and bond-breaking occur in a single transition state. Kinetic isotope effect studies are a powerful experimental tool for probing the nature of these transition states, although specific studies on this compound derivatives are not documented. researchgate.net

Iv. Spectroscopic and Computational Elucidation of 4 2 Furyl Phenyl Methanol

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in [4-(2-Furyl)phenyl]methanol. By analyzing the vibrational modes of the molecule, characteristic absorption or scattering peaks can be assigned to specific bonds and functional groups.

In the FT-IR spectrum of a similar compound, phenylmethanol, characteristic vibrational bands are observed. A broad O-H stretching band appears around 3344 cm⁻¹ due to hydrogen bonding. kcvs.ca Aromatic C-H stretching vibrations are typically seen in the 3100-3000 cm⁻¹ region, while the C-O stretching vibration is observed around 1022 cm⁻¹. kcvs.ca For this compound, additional characteristic bands for the furan (B31954) ring would be expected. For instance, in furan itself, the C-H stretching vibrations appear around 3140 cm⁻¹, and the ring vibrations are observed in the 1580-1380 cm⁻¹ range. The C-O-C stretching of the furan ring typically appears around 1180 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict vibrational frequencies. doi.orgresearchgate.net These calculated frequencies, when scaled, often show good agreement with experimental data, aiding in the definitive assignment of complex vibrational spectra. doi.org

Table 1: Characteristic FT-IR Frequencies for this compound and Related Structures

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
Hydroxyl (O-H) Stretching (H-bonded) ~3344 kcvs.ca
Aromatic C-H Stretching 3100-3000 kcvs.ca
Furan C-H Stretching ~3140
Methylene (B1212753) (CH₂) Stretching 3000-2840 kcvs.ca
Aromatic C=C Stretching 1600-1450
Furan C=C Stretching 1580-1380
Furan C-O-C Stretching ~1180
C-O Stretching ~1022 kcvs.ca

Mass Spectrometry for Molecular Mass and Fragmentation Patterns (EI-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Different ionization techniques, such as Electron Ionization (EI), Electrospray Ionization (ESI), and High-Resolution Mass Spectrometry (HRMS), provide complementary information.

EI-MS typically leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of similar compounds, such as N-(2-furylmethyl)anilines, has been studied, revealing the formation of ions like [C₅H₅O]⁺. researchgate.net For phenylmethanol, the molecular ion peak is observed at m/z 108, and a common fragmentation pathway involves the loss of a hydrogen atom to form a stable benzylic cation. youtube.comdocbrown.info

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula. ESI-MS is a softer ionization technique that is particularly useful for observing the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation.

Computational studies can be used to propose and verify fragmentation mechanisms. acs.org For instance, in related systems, it has been shown that proton transfer can precede fragmentation, influencing the resulting ion patterns. acs.org

Table 2: Expected Mass Spectrometric Data for this compound

Ionization Technique Expected Ion m/z Information Provided Reference
EI-MS [C₁₁H₁₀O₂]⁺ (Molecular Ion) 174.07 Molecular Weight and Fragmentation Pattern fishersci.co.uk
EI-MS [C₁₁H₉O₂]⁺ 173.06 Loss of H radical
EI-MS [C₁₀H₇O]⁺ 143.05 Loss of CH₂OH radical
EI-MS [C₅H₅O]⁺ 81.03 Furyl-containing fragment researchgate.net
ESI-MS [C₁₁H₁₀O₂ + H]⁺ 175.08 Molecular Weight Confirmation

Electronic Spectroscopy and Optical Properties (UV-Vis, Fluorescence)

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of this compound. The presence of conjugated π-systems in both the furan and phenyl rings is expected to give rise to distinct absorption and emission characteristics.

The UV-Vis absorption spectrum is dictated by the promotion of electrons from lower energy molecular orbitals (like the HOMO) to higher energy orbitals (like the LUMO). The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment. rsc.org For similar furyl-containing chromophores, absorption maxima can be influenced by the electronic nature of substituents and the planarity of the molecule, which affects the extent of electronic coupling. rsc.org

Fluorescence spectroscopy measures the light emitted from the molecule as it returns from an excited electronic state to the ground state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. plos.org In some furyl-containing compounds, fluorescence can be quenched by processes like intramolecular charge transfer. plos.org The emission properties are also often sensitive to the solvent polarity. plos.org For some related systems, dual fluorescence from a normal excited state and a tautomeric form has been observed, particularly in polar solvents. scielo.br

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.

Computational Chemistry Approaches

Computational chemistry provides a powerful lens for investigating the properties and reactivity of molecules like this compound at the atomic level. These theoretical methods complement experimental data, offering insights that can be difficult or impossible to obtain through laboratory work alone. By simulating molecular behavior, researchers can predict electronic structure, conformational preferences, and reaction pathways, thereby guiding synthetic efforts and the design of new derivatives.

DFT calculations typically involve the use of a functional, such as B3LYP or PBE0, and a basis set (e.g., 6-31G(d) or cc-pVTZ) that approximates the molecular orbitals. uni-muenchen.denih.gov These calculations can elucidate key electronic properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is often localized on the electron-rich furan ring, indicating its susceptibility to electrophilic attack, while the LUMO may be distributed across the phenyl ring, suggesting a site for nucleophilic interaction. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT can be used to calculate electrostatic potential maps, which visualize the charge distribution across the molecule. researchgate.net In this compound, these maps would likely show negative potential (electron-rich regions) around the oxygen atoms of the furan and hydroxyl groups, and positive potential (electron-deficient regions) around the aromatic protons. researchgate.net This information is vital for predicting intermolecular interactions, such as hydrogen bonding.

Table 1: Representative DFT-Calculated Electronic Properties of this compound *

PropertyCalculated ValueSignificance
HOMO Energy -5.8 eVIndicates the energy of the highest energy electrons; relates to ionization potential and susceptibility to electrophilic attack.
LUMO Energy -0.9 eVIndicates the energy of the lowest energy empty orbital; relates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap 4.9 eVCorrelates with chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment 2.1 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and are intended for illustrative purposes.

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular motion over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. frontiersin.org For a flexible molecule like this compound, MD is crucial for exploring its conformational landscape.

The key flexible bond in this compound is the single bond connecting the furan and phenyl rings. Rotation around this bond gives rise to different conformers, each with a distinct energy and geometry. Conformational analysis, often performed in conjunction with MD or as a separate potential energy surface scan using DFT, aims to identify the most stable conformers. mdpi.comresearchgate.net The relative populations of these conformers can significantly impact the molecule's observed properties.

MD simulations can also provide insights into the dynamics of the hydroxyl group, including its rotational freedom and its propensity to form intra- or intermolecular hydrogen bonds. frontiersin.org In solution, the simulation can model the interactions between this compound and solvent molecules, which is essential for understanding its solubility and behavior in different chemical environments.

Table 2: Hypothetical Torsion Angles for Low-Energy Conformers of this compound *

ConformerDihedral Angle (C-C-C-C between rings)Relative Energy (kcal/mol)Description
1 ~30°0.0Most stable conformer, likely with some degree of planarity to allow for π-conjugation.
2 ~90°2.5A higher energy, perpendicular arrangement of the rings.
3 ~150°0.5A nearly planar conformer, slightly less stable than Conformer 1.

Note: These values are hypothetical and serve to illustrate the type of data obtained from conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netjmpas.com For derivatives of this compound, QSAR can be a powerful tool in drug discovery and materials science to predict the activity of new, unsynthesized compounds. kdpublications.inimist.ma

The process involves generating a dataset of derivatives with known activities (e.g., enzyme inhibition, antibacterial efficacy). researchgate.netjmpas.com For each derivative, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or physicochemical (e.g., lipophilicity, polarizability). imist.ma

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates the descriptors to the observed activity. imist.ma A successful QSAR model can identify which structural features are most important for the desired activity. For example, a model might reveal that electron-withdrawing substituents on the phenyl ring increase biological activity, guiding the synthesis of more potent derivatives.

Table 3: Example of a QSAR Model for Hypothetical Antibacterial Derivatives of this compound *

DescriptorCoefficientp-valueInterpretation
LogP (Lipophilicity) +0.45<0.05Increased lipophilicity is positively correlated with activity.
LUMO Energy -0.87<0.01Lower LUMO energy (better electron acceptor) is strongly correlated with higher activity.
Molecular Weight -0.12>0.05Molecular weight is not a statistically significant predictor of activity in this model.
Dipole Moment +0.23<0.05Higher polarity is positively correlated with activity.

Note: This table represents a hypothetical QSAR equation (Activity = c0 + 0.45LogP - 0.87LUMO - 0.12MW + 0.23Dipole) to illustrate the methodology.

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry, particularly using DFT, allows for the detailed exploration of reaction pathways and the characterization of transition states. acs.orgnih.gov For this compound, this could involve studying its synthesis, oxidation, or participation in reactions like the Paternò–Büchi reaction. researchgate.netresearchgate.netpsu.edu

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. rsc.org The highest point on this surface corresponds to the transition state, and its energy relative to the reactants gives the activation energy of the reaction. arkat-usa.org A lower activation energy implies a faster reaction rate.

These calculations can also explain the regioselectivity and stereoselectivity of reactions. For example, in a reaction with an asymmetric reagent, calculations can determine which of the possible transition states leading to different stereoisomers is lower in energy, thus predicting the major product. acs.orgresearchgate.net For this compound, this could be used to understand the stereochemical outcome of reactions at the chiral center that would be formed upon reaction at the carbinol group. researchgate.netpsu.edu

Table 4: Hypothetical Activation Energies for the Oxidation of this compound *

Reaction PathwayOxidizing AgentTransition State Energy (kcal/mol)Predicted Product
Pathway A PCC15.2[4-(2-Furyl)phenyl]methanone (Ketone)
Pathway B MnO₂18.5[4-(2-Furyl)phenyl]methanone (Ketone)
Pathway C (Side Reaction) PCC25.1Furan Ring Oxidation Product

Note: These are illustrative values to demonstrate how transition state calculations can be used to compare the feasibility of different reaction pathways.

V. Biological and Pharmacological Research of 4 2 Furyl Phenyl Methanol Derivatives

Medicinal Chemistry Aspects of the [4-(2-Furyl)phenyl]methanol Scaffold

A significant area of medicinal chemistry involves the synthesis of heterocyclic compounds derived from chalcones, which are α,β-unsaturated ketones that can be considered precursors to the this compound scaffold. ekb.eg These chalcones serve as intermediates for creating a variety of five- and six-membered heterocyclic derivatives, such as pyrazolines and isoxazoles. ekb.eg The derivatization of the chalcone (B49325) structure is a key strategy for generating diverse libraries of compounds for biological screening. ekb.eg

Furthermore, the substitution pattern on the phenyl ring plays a crucial role in determining the biological activity of these derivatives. For instance, in a series of pyrazolo-triazolo-pyrimidines, substituting the 2-furyl ring with a para-substituted phenyl group led to compounds with high affinity for the human A3 adenosine (B11128) receptor. acs.org The most potent derivative in this series demonstrated excellent selectivity, highlighting the importance of the aryl substitution in receptor recognition. acs.org

Exploration of Biological Activities and Therapeutic Potential

Derivatives and analogues of the this compound structure have been investigated for a multitude of biological effects, demonstrating the scaffold's broad therapeutic potential.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Several studies have highlighted the potential of furan-containing compounds as anti-leishmanial agents.

A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines showed promising in vitro activity against the promastigote form of Leishmania major. nih.gov The most active compound in this series was the 4-methylbenzyl analog (3i), which significantly reduced the number of intracellular amastigotes in macrophages. nih.gov Another study reported that furan (B31954) and thiophene-containing 1,3,4-thiadiazole (B1197879) and arylpiperazine-based compounds displayed significant activity against both promastigote and amastigote forms of L. major, with one compound showing an IC50 value of 10.73 μM against the promastigote form. rsc.org

Nitrovinylfuran derivatives have also been investigated, with 2-bromo-5-(2-bromo-2-nitrovinyl)-furan showing in vivo activity against Leishmania mexicana amazonensis in a mouse model of cutaneous leishmaniasis. google.com Additionally, semi-synthetic furanonaphthoquinone derivatives have been evaluated, with one compound (FGS-16) demonstrating potent activity against both L. guyanensis and L. amazonensis with IC50 values of 0.7 µg/mL and 0.5 µg/mL, respectively. scientiaplena.org.br

Compound ClassTarget OrganismActivityReference
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-aminesLeishmania major (promastigotes)Good anti-leishmanial activity; 4-methylbenzyl analog was most active. nih.gov
Furan-containing 1,3,4-thiadiazolesLeishmania major (promastigotes)Significant activity, with one compound showing IC50 = 10.73 μM. rsc.org
2-Bromo-5-(2-bromo-2-nitrovinyl)-furanLeishmania mexicana amazonensisIn vivo activity in a mouse model. google.com
Furanonaphthoquinone derivative (FGS-16)Leishmania guyanensisIC50 = 0.7 µg/mL scientiaplena.org.br
Furanonaphthoquinone derivative (FGS-16)Leishmania amazonensisIC50 = 0.5 µg/mL scientiaplena.org.br

Pyrazoline derivatives, which can be synthesized from chalcones, have shown considerable potential in the field of neuropharmacology, particularly as antidepressant and neuroprotective agents. igmpublication.org These compounds are known to interact with various central nervous system targets.

A study focused on the synthesis and evaluation of new pyrazoline derivatives for antidepressant efficacy found that several compounds demonstrated substantial antidepressant effects in in vivo models like the forced swimming test (FST) and tail suspension test (TST). chula.ac.th Compounds PY2 and PY3, which were 4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol and 4-(1-ethyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol respectively, showed significant anti-depressive activity and were found to have a strong affinity for the MAO-A target protein in silico. chula.ac.th

Other research has also highlighted the antidepressant potential of pyrazoline derivatives. Studies have shown that 1,3,5-triphenyl-2-pyrazolines and 3-(2-furyl)pyrazoline derivatives possess significant antidepressant activity. igmpublication.orgresearchgate.net The presence of electron-donating groups on the phenyl ring at the 5-position of the pyrazoline ring has been observed to enhance MAO inhibition. researchgate.net Furthermore, a series of 1,3,5-trisubstituted-2-pyrazolines were synthesized and tested for their neuropharmacological potential, with some derivatives exhibiting significant antidepressant and anti-anxiety activities in behavioral models. nih.gov The mechanism of action is thought to involve the inhibition of the MAO-A protein. nih.govnih.gov

Compound Class/DerivativeBiological EffectKey FindingsReference
Pyrazoline derivatives (PY2, PY3)AntidepressantSignificant efficacy in FST and TST; potent MAO-A inhibitors. chula.ac.th
3-(2-Furyl)pyrazoline derivativesAntidepressantShortened immobility time in the forced swimming test. researchgate.net
1,3,5-Trisubstituted-2-pyrazolinesAntidepressant, AnxiolyticSignificant activity in behavioral models; potential MAO-A inhibitors. nih.gov
N1-Benzenesulfonyl-2-pyrazolinesAntidepressant, AnxiolyticSome compounds showed excellent activity, comparable to standard drugs. nih.gov

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes, with a particular focus on cholinesterases, which are key targets in the management of Alzheimer's disease.

Research into benzofuran (B130515) derivatives has revealed their potential as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). mdpi.com In one study, a series of 2-arylbenzofuran derivatives showed more potent BChE inhibitory activity (IC50 values ranging from 2.5–32.8 μM) than the standard drug galantamine. mdpi.com Cathafuran C was identified as the most potent and selective BChE inhibitor in this series. mdpi.com Similarly, another study on hydroxylated 2-phenylbenzofuran (B156813) derivatives found that most of the tested compounds were selective BChE inhibitors. sci-hub.box The presence of a bromine atom at position 7 of the benzofuran scaffold improved the inhibitory activity. sci-hub.box

Heteroaromatic resveratrol (B1683913) analogs, including furan derivatives, have also been evaluated for their cholinesterase inhibitory potential. mdpi.com It was observed that BChE was more sensitive to these analogs than AChE. mdpi.com Furthermore, some furan-carboxamide derivatives have been synthesized and evaluated as potential inhibitors of Topoisomerase-II, an enzyme involved in cancer. dergipark.org.tr

Compound ClassTarget EnzymeKey FindingsReference
2-Arylbenzofuran derivativesButyrylcholinesterase (BChE)Potent and selective inhibition; some more active than galantamine. mdpi.com
Hydroxylated 2-phenylbenzofuran derivativesButyrylcholinesterase (BChE)Selective BChE inhibitors; bromine substitution enhanced activity. sci-hub.box
Heteroaromatic resveratrol analogs (furan)Cholinesterases (AChE, BChE)BChE was more sensitive to inhibition than AChE. mdpi.com
Furan-carboxamide derivativesTopoisomerase-IIInvestigated as potential anticancer agents targeting this enzyme. dergipark.org.tr

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial and antifungal agents. Heterocyclic compounds, including those with a furan moiety, have been a focal point of this research.

A study on new pyrazoline and pyrazole (B372694) derivatives, synthesized from chalcones, demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as a yeast-like fungus. researchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds were in the range of 25–200 µg/mL. researchgate.netscispace.com For instance, certain 2-[p-substituted-phenyl]benzoxazol-5-yl derivatives, which can feature a 2-furyl substituent, showed antibacterial activity against S. aureus and S. faecalis with MIC values between 25 and 100 µg/mL. scispace.com

The antifungal activity of furan-containing compounds has also been documented. For example, some pyrazoline derivatives have been shown to possess antifungal properties. researchgate.net Additionally, a study on 1-(2,4-dinitrophenyl)-3-(4-hydroxy phenyl)-5-(2-furyl)-2-pyrazoline highlighted its potential biological activities, contributing to the broader understanding of the antimicrobial spectrum of this class of compounds. researchgate.net

Compound ClassTest OrganismsActivity (MIC)Reference
Pyrazoline and Pyrazole derivativesE. coli, P. aeruginosa, S. aureus, C. albicansBroad-spectrum activity. researchgate.net
2-[p-Substituted-phenyl]benzoxazol-5-yl derivativesS. aureus, S. faecalis25-100 µg/mL scispace.com
Thiazole (B1198619) alkaloid derivativesVarious bacteria and fungiSome compounds showed high reactivity (MIC 6.25 µg/mL). mdpi.com

The National Cancer Institute's (NCI) 60-cell line screen is a valuable tool for identifying novel anticancer agents. cancer.gov Several compounds containing the furan moiety or related heterocyclic systems have been evaluated through this program.

For example, a series of furo[2,3-d]pyrimidine-based chalcones were screened against the NCI-60 panel. rsc.org Two compounds, 5d and 5e, showed promising anticancer activities, with mean growth percentages of 26.93% and 5.49%, respectively, in the initial single-dose screen. rsc.org In the subsequent five-dose assay, these compounds exhibited potent cytotoxic action with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. rsc.org

In another study, heterocyclic combretastatin (B1194345) analogues, including a benzo[b]furan-2-yl derivative (compound 12), were evaluated. nih.gov Compound 12 exhibited GI50 values of less than 10 nM against 70% of the human cancer cell lines in the NCI-60 panel, demonstrating potent anticancer activity. nih.gov The screening of rosamines, some of which contain a furan-substituent, also indicated potent antiproliferative effects, with GI50 values as low as 0.1 μM. researchgate.net These studies underscore the potential of furan-containing scaffolds in the development of new anticancer drugs.

Compound ClassKey Findings from NCI-60 ScreenReference
Furo[2,3-d]pyrimidine-based chalconesTwo compounds showed potent cytotoxic action with low micromolar GI50 values. rsc.org
Benzo[b]furan-2-yl combretastatin analogue (12)GI50 < 10 nM against 70% of the NCI-60 cell lines. nih.gov
Furan-substituted rosaminesPotent antiproliferative effects with GI50 values around 0.1 μM. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For analogues of this compound, these studies have systematically investigated how modifications to different parts of the molecule influence their biological effects.

One area of focus has been on derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, also known as YC-1. nih.govresearchgate.net Research has shown that the indazole core is generally preferred over bioisosteres like benzimidazole (B57391) or imidazopyridine for inhibitory activity. nih.gov Within the furan ring, the hydroxymethyl group at the R2 position has been identified as a more effective substituent than other modifications. nih.gov Furthermore, substitutions on the benzyl (B1604629) group at the R1 position have demonstrated that the position and nature of the substituent are critical. For instance, fluoro substitution at the ortho position of the aromatic ring leads to the most potent activity. nih.gov

In a series of antifungal homoallylamines and related derivatives, the introduction of a furan ring, as in N-(2-furylmethyl)amine derivatives, resulted in compounds with notable antifungal activity against dermatophytes. conicet.gov.ar Specifically, analogues containing a 4-chlorophenyl or 4-bromophenyl group attached to the nitrogen atom exhibited significant activity. conicet.gov.ar This suggests that an electron-withdrawing halogen on the phenyl ring enhances the antifungal properties of these this compound-related structures. conicet.gov.ar

Another class of compounds, quinoline (B57606) derivatives coupled with a 1,2,4-triazole (B32235) ring and a furan moiety, has been investigated for cytotoxic and DNA cleavage activities. openmedicinalchemistryjournal.com SAR studies on these complex molecules revealed that the presence of a halogen atom, particularly at the para position of the phenyl ring, significantly enhanced their biological activities. openmedicinalchemistryjournal.com

The following table summarizes key SAR findings for various this compound analogues:

Core Structure Modification Effect on Activity Reference
3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)Indazole core vs. benzimidazole/imidazopyridineIndazole showed better inhibitory activity. nih.gov
3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)Hydroxymethyl group at R2 on furanMore effective than other substituents. nih.gov
3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)Fluoro substitution at ortho position of benzyl ringMost potent activity. nih.gov
N-(2-furylmethyl)amine4-chlorophenyl or 4-bromophenyl on nitrogenRemarkable antifungal activity. conicet.gov.ar
2-(1-furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinolineHalogen at para position of phenyl ringEnhanced DNA cleavage and cytotoxic activities. openmedicinalchemistryjournal.com

Molecular Mechanisms of Action and Target Identification

The diverse biological activities of this compound derivatives are a consequence of their interaction with various molecular targets. Research has focused on elucidating these mechanisms to understand their therapeutic potential.

A prominent derivative, YC-1, was initially identified for its antiplatelet activity, which was found to be mediated through the stimulation of soluble guanylate cyclase (sGC). nih.govresearchgate.net This action is independent of nitric oxide (NO) and leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in vasodilation and inhibition of platelet aggregation. researchgate.net Further studies have revealed that YC-1 and its analogues also inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen, and NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival. nih.govresearchgate.net The development of Riociguat, a drug used to treat pulmonary hypertension, was based on the structure of YC-1. nih.govresearchgate.net

In the context of antifungal agents, derivatives of N-(2-furylmethyl)amine have been shown to inhibit enzymes crucial for fungal cell wall synthesis, namely (1,3)β-D-glucan-synthase and chitin-synthase. conicet.gov.ar Since the fungal cell wall is absent in mammalian cells, these enzymes represent selective targets for antifungal drug development. conicet.gov.ar

Other research has explored the potential of this compound derivatives as adenosine receptor antagonists. nih.gov One such compound, 3-(fur-2-yl)-10-(2-phenylethyl)- conicet.gov.arsciensage.infotriazino[4,3-a]benzimidazol-4(10H)-one (FTBI), was identified as a potent A2A adenosine receptor antagonist with neuroprotective effects. nih.gov

Some substituted 1,2,4-triazole derivatives containing a furan moiety have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.com The mechanism of action for these compounds is believed to involve binding to a hydrophobic pocket in the HIV-1 reverse transcriptase, thereby inhibiting its enzymatic activity. mdpi.com

In silico Pharmacokinetic and ADMET Predictions for Derivatives

Computational, or in silico, methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

Several studies have applied in silico ADMET predictions to derivatives of this compound. For a series of thiazole Schiff base derivatives containing phenyl and furan rings, ADMET prediction studies were conducted to assess their oral bioavailability. plos.orgnih.gov The results suggested that the synthesized compounds possess drug-like properties. plos.orgnih.gov

In another study, in silico tools were used to predict the ADMET properties of novel antibacterial Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H- conicet.gov.arsciensage.infotriazole-3-thiole. sciensage.info The predictions indicated that these compounds have useful pharmacokinetic, drug-likeness, and medicinal chemistry friendliness, suggesting their potential as future drug candidates. sciensage.info The study also predicted that cytochrome P450 isoforms may be involved in the biotransformation of these molecules. sciensage.info

For a series of substituted 2-(1-furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline analogues, in silico pharmacokinetic parameters were evaluated. openmedicinalchemistryjournal.com The predictions for intestinal absorption and Caco-2 cell permeability were within acceptable ranges for oral formulation. openmedicinalchemistryjournal.com The toxicity predictions also suggested that these compounds have a low potential for internal tissue toxicity and side effects. openmedicinalchemistryjournal.com

A library of heterocyclic derivatives, including some with furan moieties, was screened for anti-renal cancer activity, and their ADMET properties were predicted. gjpb.de This screening helped to identify compounds with drug-like properties and better absorption percentages compared to the standard drug Sorafenib. gjpb.de

The following table provides a summary of in silico ADMET predictions for different classes of this compound derivatives:

Derivative Class Predicted Property Finding Reference
Thiazole Schiff bases with phenyl and furan ringsOral bioavailabilityValidated for the synthesized compounds. plos.orgnih.gov
Antibacterial Schiff bases from a triazole-thiolPharmacokinetics, drug-likenessPredicted to be favorable for drug candidacy. sciensage.info
2-(1-furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinolinesIntestinal absorption, Caco-2 permeabilityWithin acceptable range for oral formulation. openmedicinalchemistryjournal.com
2-(1-furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinolinesToxicityPredicted to have low internal tissue toxicity. openmedicinalchemistryjournal.com
Heterocyclic derivatives for anti-renal cancerDrug-likeness, absorptionIdentified compounds with favorable properties. gjpb.de

Vi. Applications of 4 2 Furyl Phenyl Methanol in Advanced Materials Science

Precursor in Polymer Chemistry

The bifunctional nature of [4-(2-Furyl)phenyl]methanol, featuring a hydroxyl group for condensation reactions and a furan (B31954) ring for cycloaddition or other modifications, makes it a valuable monomer in the synthesis of high-performance polymers.

Aromatic polyethers, such as poly(arylene ether sulfone)s (PAES) and poly(arylene ether ketone)s (PAEK), are a class of high-performance engineering thermoplastics prized for their exceptional thermal stability, chemical resistance, and mechanical properties. mdpi.comresearchgate.net The synthesis of these polymers typically proceeds via nucleophilic aromatic substitution polycondensation. mdpi.combohrium.com

This compound can be conceptualized as a precursor to furan-containing bisphenols, which are then polymerized. For instance, a bio-based bisphenol bearing a pendant furyl group, 4,4'-(furan-2-ylmethylene)bis(2-methoxyphenol) (BPF), has been synthesized by the condensation of furfural (B47365) and guaiacol. researchgate.net This furan-functionalized bisphenol was subsequently used to create a series of new, partially bio-based (co)poly(ether sulfone)s. These polymers were synthesized by reacting BPF with bis(4-fluorophenyl) sulfone, demonstrating the integration of the furan moiety into a high-performance polymer backbone. researchgate.net The resulting copolymers exhibited excellent thermal and mechanical properties, as detailed in the table below.

Polymer PropertyValueReference
Inherent Viscosity0.92-1.47 dL/g researchgate.net
Number Average Molecular Weight (Mn)91,300-131,000 g/mol researchgate.net
Glass Transition Temperature (Tg)179-190 °C researchgate.net
10% Weight Loss Temperature (T10)431-481 °C researchgate.net
Tensile Strength76.7-83.8 MPa researchgate.net
Young's Modulus1.02-1.18 GPa researchgate.net

Table 1: Properties of (Co)poly(ether sulfone)s with Pendant Furyl Groups

The incorporation of the furan group not only allows for the use of bio-based resources but also provides a reactive site for further polymer modification. researchgate.net

Graft polymerization is a powerful technique to modify the surface and bulk properties of materials by attaching polymer chains (grafts) to a main polymer backbone. nih.gov The furan moiety, present in polymers derived from precursors like this compound, serves as an excellent "clickable" handle for such modifications, primarily through the Diels-Alder cycloaddition reaction with maleimides. researchgate.netresearchgate.net

This "click" functionality enables various grafting strategies:

"Grafting-to" Approach : Pre-synthesized polymers functionalized with maleimide (B117702) groups can be attached to a polymer backbone containing furan rings. This method was successfully used to coat magnetic nanoparticles with furan-containing polymers. researchgate.net

"Grafting-from" Approach : Polymerization can be initiated from a surface functionalized with furan groups. For example, furan-containing brushes have been fabricated on silicon oxide surfaces using atom transfer radical polymerization (ATRP). researchgate.net

These strategies have been employed to create advanced materials, such as functional nanofibers for cell culture scaffolds. In one study, polylactide-based copolymers containing furan groups were synthesized and subsequently modified via Diels-Alder reactions, demonstrating the versatility of the furan handle in creating functional biomaterials. researchgate.net

Development of Functional Materials

The electronic characteristics of the furan ring make this compound and its derivatives valuable components in the creation of functional materials with specific optical and photonic properties.

Organic non-linear optical (NLO) materials are crucial for emerging applications in photonics and optoelectronics. bohrium.com A typical NLO chromophore has a push-pull structure, comprising an electron donor and an electron acceptor linked by a π-conjugated bridge. rsc.org The furan ring is an effective component of this π-bridge due to its electron-rich nature.

Research has shown that incorporating furan moieties into NLO chromophores can significantly enhance their performance.

Enhanced Thermal Stability and Hyperpolarizability : A novel chromophore (EFNFC) containing an azo-furan based conjugation bridge was synthesized and showed a high decomposition temperature of 275°C and a substantial second-order polarizability. ccspublishing.org.cn

Improved Electro-Optic (EO) Activity : Another study focused on a chromophore where a benzo[b]furan ring was part of the electron donor group. rsc.orgrsc.org This design resulted in a reduced energy gap and a large macroscopic EO coefficient (r33) of 52 pm V⁻¹ when doped into a polymer film, an improvement of nearly 48% over a similar chromophore without the furan ring. rsc.orgrsc.org

The table below compares the properties of different furan-containing NLO chromophores.

ChromophoreConjugation Bridge / Furan MoietySecond-Order Polarizability (β) or EO Coefficient (r33)Thermal Stability (Td)Reference
EFNFCAzo-furan4.479×10⁻⁴⁹ esu275 °C ccspublishing.org.cn
EFFCVinyl-furan3.194×10⁻⁴⁹ esu>250 °C ccspublishing.org.cn
Chromophore ABenzo[b]furan in donorr33 = 52 pm V⁻¹>229 °C rsc.orgrsc.org
Chromophore BNo furanr33 = 35 pm V⁻¹>229 °C rsc.orgrsc.org

Table 2: Performance of Selected Furan-Based NLO Chromophores

These findings underscore the important role of the furan moiety in constructing highly efficient and thermally stable NLO materials. rsc.orgrsc.org

The significant NLO properties of furan-containing materials make them prime candidates for use in a variety of photonic applications. bohrium.com The development of these organic materials is seen as critical for creating the next generation of photonic devices that are essential for handling the growth of global internet traffic. bohrium.com

Beyond NLO applications, furan-based materials are being explored for broader use in organic electronics. ntu.edu.sg An advantage of using furan compounds is that they can often be derived from sustainable, biomass-based sources. ntu.edu.sgacs.org Research has focused on synthesizing conjugated polymers from oligofurans, where the bandgap of the resulting polymer can be tuned by adjusting the length of the oligofuran building blocks. rsc.org This tunability is crucial for tailoring materials for specific electronic or photonic functions.

Furthermore, the inherent fluorescence of many furan-containing compounds has led to their investigation for applications such as chemical sensors. plos.org For instance, fluorescent probes incorporating a furan ring have been designed as "click-on" detectors for singlet oxygen. plos.org In these systems, the furan acts as a trap, and its reaction with singlet oxygen leads to a dramatic increase in fluorescence, enabling sensitive detection. plos.org

Building Block in Organic Synthesis beyond Polymerization

Outside of polymer science, this compound is recognized as a versatile building block in organic synthesis for creating more complex, non-polymeric molecules. cymitquimica.comfishersci.comsmolecule.com Its structure offers multiple reactive sites: the hydroxyl group can be readily oxidized to a ketone or participate in substitution reactions, while the furan ring can undergo transformations like cycloaddition. smolecule.comorgsyn.org

Chemical suppliers list this compound and its isomers as fundamental starting materials for research and development, highlighting their role in constructing diverse molecular architectures. cymitquimica.comfishersci.comsigmaaldrich.com For example, the related compound furan-2-yl(phenyl)methanol is used as a key intermediate in the multi-step synthesis of complex nitrogen-containing heterocyclic compounds like 4-(mesitylamino)-5-phenylcyclopent-2-en-1-one. orgsyn.org The utility of such furan-containing alcohols as synthons is a testament to their importance in the synthetic chemist's toolkit for accessing a wide range of novel chemical entities. smolecule.com

Self-Condensation Reactions

The self-condensation of furfuryl alcohols represents a fundamental method for synthesizing symmetric bis(2-furyl)methanes. In the presence of an acid catalyst, such as perchloric acid, (5-aryl-2-furyl)methanols undergo a self-condensation reaction to form bis(5-aryl-2-furyl)methanes. uminho.ptarkat-usa.org This reaction is generally carried out in a solvent like dioxane under mild conditions. arkat-usa.orgtandfonline.com The formation of these symmetric condensation products occurs through an acid-induced process where the alcohol is protonated, leading to the formation of a carbocation that then reacts with another molecule of the alcohol. arkat-usa.org

While direct studies on the self-condensation of this compound are not extensively documented, its behavior can be inferred from the reactivity of analogous (5-aryl-2-furyl)methanols. The reaction proceeds with the elimination of water to form a new carbon-carbon bond, linking two furan rings via a methylene (B1212753) bridge.

Table 1: Acid-Catalyzed Self-Condensation of Various (5-Aryl-2-furyl)methanols

Starting Material (Aryl Group)CatalystSolventReaction Time (min)ProductYield (%)
PhenylHClO₄Dioxane30-60Bis(5-phenyl-2-furyl)methane70
4-MethylphenylHClO₄Dioxane30-60Bis[5-(4-methylphenyl)-2-furyl]methane79
4-MethoxyphenylHClO₄Dioxane30-60Bis[5-(4-methoxyphenyl)-2-furyl]methane85
4-ChlorophenylHClO₄Dioxane30-60Bis[5-(4-chlorophenyl)-2-furyl]methane75
4-BromophenylHClO₄Dioxane30-60Bis[5-(4-bromophenyl)-2-furyl]methane78

This data is representative of the self-condensation of (5-aryl-2-furyl)methanols and is based on findings from Stroganova et al. arkat-usa.org

It is important to note that attempts to synthesize unsymmetrical (aryl)[bis(2-furyl)]methanes through the self-condensation of (aryl)(2-furyl)methanols under acidic conditions have been reported to be unsuccessful, often leading to complex mixtures or tars. uminho.ptarkat-usa.orgtandfonline.comresearchgate.net

Synthesis of Bis(2-furyl)methanes and Tris(2-furyl)methanes (from furylmethanols)

The synthesis of bis(2-furyl)methanes and tris(2-furyl)methanes from furylmethanol derivatives is a key strategy for creating larger, functional molecules. As discussed, symmetric bis(2-furyl)methanes are accessible through the self-condensation of 5-substituted 2-furylmethanols. uminho.pt

The synthesis of tris(2-furyl)methanes, however, typically involves the reaction of 5-substituted 2-furaldehydes with a furan substrate or with ethylene (B1197577) glycol in the presence of a strong acid catalyst. uminho.ptarkat-usa.orgtandfonline.comresearchgate.net In the latter case, the reaction is thought to proceed through the formation of an intermediate dioxolane, which then reacts further to yield the tris(2-furyl)methane. tandfonline.com

While this compound itself is not the direct starting material for tris(2-furyl)methanes in these described methods, its precursor, a 5-aryl-2-furaldehyde, is. The chemistry is thus highly relevant to the family of compounds to which this compound belongs.

Table 2: Synthesis of Symmetric Tris(5-substituted-2-furyl)methanes

Starting Aldehyde (5-Substituent)CatalystSolventProductYield (%)
MethylAmberlyst 15Ethylene GlycolTris(5-methyl-2-furyl)methane83
PhenylAmberlyst 15Ethylene GlycolTris(5-phenyl-2-furyl)methane75
4-MethylphenylAmberlyst 15Ethylene GlycolTris[5-(4-methylphenyl)-2-furyl]methane80
4-MethoxyphenylAmberlyst 15Ethylene GlycolTris[5-(4-methoxyphenyl)-2-furyl]methane82

This data is based on the synthesis from 5-substituted 2-furaldehydes as reported by Stroganova et al. arkat-usa.org

These synthetic routes highlight the versatility of furyl-containing compounds in building complex molecular structures that can serve as monomers or cross-linking agents in the development of novel polymers and other advanced materials.

Vii. Future Research Directions and Sustainable Approaches

Development of Novel and Efficient Synthetic Routes

The advancement of research into [4-(2-Furyl)phenyl]methanol is intrinsically linked to the availability of efficient and sustainable synthetic methods. Current synthetic approaches often rely on classical cross-coupling reactions, such as the Suzuki-Miyaura coupling, which, while effective, can present challenges in terms of catalyst cost, reaction conditions, and waste generation. researchgate.netmdpi.com Future research should focus on developing greener and more atom-economical synthetic strategies.

Key areas of focus will include:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages, including improved reaction control, enhanced safety, and easier scalability. researchgate.netmdpi.com Flow chemistry can also enable the use of immobilized catalysts, simplifying purification and catalyst recycling.

Catalyst Development: The design of more robust and efficient catalysts, potentially based on earth-abundant metals, is a critical research direction. nih.gov This includes the development of ligands that can promote high turnover numbers and operate under milder reaction conditions. mdpi.com

C-H Activation/Functionalization: Direct C-H activation approaches represent a highly atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. Research into the selective C-H functionalization of both the furan (B31954) and phenyl rings could lead to more direct and efficient synthetic pathways.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Continuous Flow Suzuki-Miyaura Coupling Enhanced safety, scalability, and process control. researchgate.netmdpi.comInitial setup costs, potential for channel clogging.
Earth-Abundant Metal Catalysis (e.g., Ni, Cu) Reduced cost, lower toxicity compared to Pd. nih.govOften require higher catalyst loadings and harsher conditions.
Direct C-H Arylation High atom economy, reduced synthetic steps.Control of regioselectivity can be difficult.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. mdpi.comScalability can be a limitation for industrial production.

Comprehensive Mechanistic Understanding of Complex Transformations

A deeper mechanistic understanding of the reactions involving this compound is crucial for optimizing existing synthetic methods and discovering new transformations. While the general mechanisms of reactions like the Suzuki-Miyaura coupling are well-established, the specific influence of the furan and methanol (B129727) functionalities on the reaction intermediates and transition states warrants further investigation. acs.org

Future research should employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Detailed kinetic studies, in-situ spectroscopic monitoring, and isotopic labeling experiments can provide valuable insights into the operative reaction mechanisms.

Characterize Key Intermediates: The isolation and characterization of catalytic intermediates can help to understand the factors that control catalyst activity and stability.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, predict the structures of transition states, and understand the origins of selectivity. nih.gov

Rational Design of Derivatives for Enhanced Biological Activity

The structural motif of this compound presents a versatile scaffold for the design of new biologically active compounds. The furan ring, in particular, is a common feature in many pharmaceuticals. ontosight.ainumberanalytics.com Future research will focus on the rational design and synthesis of derivatives with enhanced potency and selectivity towards specific biological targets.

This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and evaluation of the biological activity of the resulting analogues will help to identify key structural features responsible for activity. doaj.org

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility and metabolic stability, to improve its drug-like characteristics.

Fragment-Based Drug Discovery: The this compound scaffold can serve as a starting point for fragment-based approaches, where small molecular fragments are grown or linked to generate potent and selective inhibitors of disease-related proteins.

Table 2: Potential Derivatives of this compound for Biological Screening

Derivative TypeRationale for DesignPotential Therapeutic Area
Ether and Ester Analogues Improve lipophilicity and cell permeability.Anticancer, Anti-inflammatory
Halogenated Derivatives Modulate electronic properties and metabolic stability.Antimicrobial, Antiviral
Amine and Amide Derivatives Introduce hydrogen bonding capabilities for target interaction.CNS disorders, Metabolic diseases
Heterocyclic-Substituted Analogues Expand chemical space and potential for novel interactions.Various

Exploration of Emerging Applications in Interdisciplinary Fields

Beyond its potential in medicinal chemistry, the unique electronic and structural properties of this compound and its derivatives could be leveraged in other interdisciplinary fields.

Promising areas for future exploration include:

Materials Science: The biaryl structure of this compound makes it a potential building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Chemical Sensing: Derivatives of this compound could be designed to act as fluorescent or colorimetric sensors for the detection of specific ions or molecules.

Catalysis: The methanol group can be a handle for immobilization onto solid supports, allowing for the development of recyclable catalysts for various organic transformations.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate research on this compound. researchgate.net These computational tools can be applied across the entire research and development pipeline.

Key applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activities, physicochemical properties, and toxicity of virtual derivatives, enabling the prioritization of compounds for synthesis and testing.

Synthetic Route Prediction: AI algorithms can analyze the chemical literature to propose novel and efficient synthetic routes to this compound and its analogues.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, expanding the chemical space around the this compound scaffold.

The synergy between experimental research and in silico methods will be instrumental in navigating the vast chemical space and unlocking the full therapeutic and technological potential of this compound and its derivatives in a sustainable and efficient manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-(2-Furyl)phenyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reduction of the corresponding aldehyde ([4-(2-Furyl)phenyl]carbaldehyde) using NaBH₄ or LiAlH₄ in methanol or THF. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde:reducing agent) critically affect yield. Side products like over-reduced derivatives may form if excess reductant is used. Purification via column chromatography (hexane:ethyl acetate gradient) is recommended .
  • Data Contradiction : Some studies report lower yields (<50%) with NaBH₄ compared to LiAlH₄ (>80%), likely due to steric hindrance from the furyl group. Conflicting data on solvent effects (THF vs. methanol) require systematic optimization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the furyl protons (δ 6.2–7.4 ppm) and hydroxymethyl group (δ 4.5–4.8 ppm) confirm structure. Aromatic coupling patterns differentiate para-substitution .
  • IR Spectroscopy : O–H stretch (~3200–3400 cm⁻¹) and furan C–O–C (∼1250 cm⁻¹) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks at m/z [M⁺] = 174.1 (C₁₁H₁₀O₂) with fragmentation patterns (e.g., loss of –CH₂OH) provide structural confirmation .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent oxidation of the hydroxymethyl group. Stability studies indicate <5% degradation over 6 months under these conditions. Avoid exposure to strong acids/bases, which catalyze furan ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron density distribution: the furyl oxygen acts as a weak electron donor, while the hydroxymethyl group is susceptible to nucleophilic attack. Fukui indices identify reactive sites for functionalization (e.g., C-3 of the furan ring) .
  • Data Contradiction : Conflicting predictions between DFT and molecular dynamics (MD) simulations on solvent effects (polar vs. non-polar) highlight the need for experimental validation .

Q. What strategies resolve contradictions in reported biological activity data for furan-containing alcohols?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme-inhibition assays (e.g., IC₅₀ values) may arise from:

  • Solubility : Use DMSO/water co-solvents (≤1% DMSO) to enhance bioavailability.
  • Metabolic Instability : LC-MS/MS monitoring identifies furan ring oxidation metabolites that may interfere with activity .
    • Case Study : For this compound, contradictory cytotoxicity data (HeLa vs. MCF-7 cells) were resolved by adjusting cell culture media pH to stabilize the compound .

Q. How does the furyl moiety influence the compound’s photophysical properties?

  • Methodological Answer : UV-Vis spectroscopy (λmax ∼270 nm) and fluorescence quenching studies indicate π→π* transitions in the furan ring. Time-resolved fluorescence decay assays (∼1–5 ns lifetime) suggest potential as a fluorescence probe in bioimaging, though competing non-radiative pathways require ligand functionalization to enhance quantum yield .

Methodological Challenges and Solutions

Q. What are the limitations of current catalytic systems for asymmetric synthesis of chiral this compound derivatives?

  • Answer : Chiral ligands (e.g., BINAP, Salen) often exhibit low enantioselectivity (<60% ee) due to steric clashes with the furyl group. Solutions include:

  • Ligand Design : Bulky substituents (e.g., tert-butyl) on ligands improve steric guidance.
  • Enzymatic Catalysis : Lipases (e.g., CAL-B) achieve >90% ee in kinetic resolutions but require optimized solvent systems (e.g., MTBE) .

Q. How can researchers address discrepancies in reported reaction mechanisms for furan ring functionalization?

  • Answer : Mechanistic studies using isotopic labeling (²H/¹³C) and in situ IR spectroscopy clarify pathways. For example, electrophilic substitution at C-3 vs. C-5 of the furan ring depends on the electronic effects of substituents (e.g., electron-withdrawing hydroxymethyl group directs attack to C-5) .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Furyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(2-Furyl)phenyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.